molecular formula C21H16F2N2O4S B2698143 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide CAS No. 922010-80-8

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide

Cat. No. B2698143
CAS RN: 922010-80-8
M. Wt: 430.43
InChI Key: BCSCMGGMBWAFMG-UHFFFAOYSA-N
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Description

“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide” is a compound that falls under the category of dibenzo[b,f][1,4]oxazepine derivatives . These compounds are known to be selective inhibitors of the Dopamine D2 receptor .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC & more .


Chemical Reactions Analysis

The chemical reactions involving this compound would be highly specific and dependent on the conditions and reagents used. Detailed information about specific reactions is not available in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Information about properties such as melting point, boiling point, density, solubility, and pKa could be determined through laboratory analysis .

Mechanism of Action

As a selective inhibitor of the Dopamine D2 receptor, this compound likely interacts with this receptor in the central nervous system . This interaction can have various effects, potentially useful in the treatment of central nervous system disorders .

Safety and Hazards

As with any chemical compound, handling “N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide” would require appropriate safety measures. The specific safety and hazard information is not available in the searched resources .

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O4S/c1-2-25-17-5-3-4-6-19(17)29-18-9-8-14(12-15(18)21(25)26)24-30(27,28)20-10-7-13(22)11-16(20)23/h3-12,24H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSCMGGMBWAFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide

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